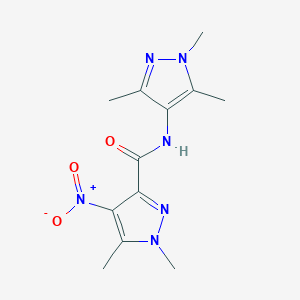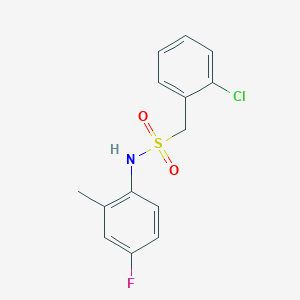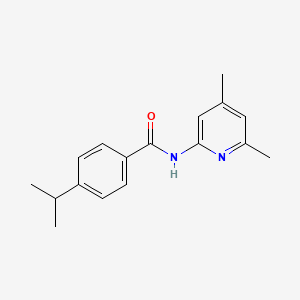![molecular formula C19H20BrN3OS B10970060 3-[(4-bromobenzyl)sulfanyl]-5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10970060.png)
3-[(4-bromobenzyl)sulfanyl]-5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER is a complex organic molecule that features a triazole ring, a bromobenzyl group, and a dimethylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with a suitable alkylating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted triazole compounds.
Scientific Research Applications
{5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of {5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring and bromobenzyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-BROMOBENZYL)SULFANYL]-5-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER
- {5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,4-DIMETHYLPHENYL) ETHER
Uniqueness
The uniqueness of {5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}METHYL (2,5-DIMETHYLPHENYL) ETHER lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromobenzyl and dimethylphenyl ether groups provides a distinct combination of electronic and steric effects that can be exploited in various applications.
Properties
Molecular Formula |
C19H20BrN3OS |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,5-dimethylphenoxy)methyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C19H20BrN3OS/c1-13-4-5-14(2)17(10-13)24-11-18-21-22-19(23(18)3)25-12-15-6-8-16(20)9-7-15/h4-10H,11-12H2,1-3H3 |
InChI Key |
NFASDQSQLVZWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(N2C)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969983.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969992.png)
![4-{[(2-chlorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969996.png)
![N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10970003.png)

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970015.png)

![3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10970021.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B10970025.png)

methanone](/img/structure/B10970039.png)

![2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10970055.png)

